Methyl 3-acetylcyclobutanecarboxylate

Description

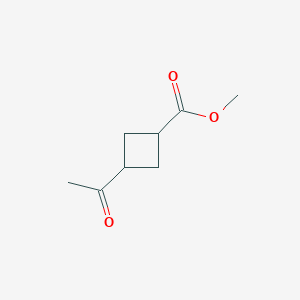

Methyl 3-acetylcyclobutanecarboxylate is a cyclobutane-based ester featuring an acetyl group at the 3-position of the cyclobutane ring and a methyl ester at the 1-position. While direct data on this compound are absent in the provided evidence, its structural analogs—substituted cyclobutanecarboxylates—offer insights into its likely properties and reactivity. Cyclobutane derivatives are valued in organic synthesis and pharmaceuticals due to their strained ring system, which enhances reactivity and enables diverse functionalization .

Properties

Molecular Formula |

C8H12O3 |

|---|---|

Molecular Weight |

156.18 g/mol |

IUPAC Name |

methyl 3-acetylcyclobutane-1-carboxylate |

InChI |

InChI=1S/C8H12O3/c1-5(9)6-3-7(4-6)8(10)11-2/h6-7H,3-4H2,1-2H3 |

InChI Key |

LMAUMRCYBIITJW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1CC(C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-acetylcyclobutanecarboxylate can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as a 1,3-diketone, followed by esterification. The reaction typically requires a strong acid catalyst and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and solvents can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-acetylcyclobutanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the acetyl group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can replace the ester or acetyl groups with other functional groups

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi).

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, hydroxyl derivatives.

Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

Methyl 3-acetylcyclobutanecarboxylate has diverse applications in scientific research:

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-acetylcyclobutanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. These interactions can modulate cellular processes and influence biological activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs, their substituents, and physicochemical properties derived from the evidence:

Physicochemical and Reactivity Trends

- Electron-Withdrawing Groups (e.g., Cl, oxo): Chloro and oxo substituents increase polarity and reactivity. Methyl 3-chlorocyclobutanecarboxylate (Cl) exhibits higher solubility in polar solvents, while the 3-oxo derivative undergoes keto-enol tautomerism, enabling conjugation with electron-deficient systems .

- Electron-Donating Groups (e.g., OBn, NH₂): Benzyloxy and amino groups enhance stability and modulate lipophilicity. The benzyloxy group in Methyl 3-(benzyloxy)cyclobutanecarboxylate improves bioavailability in drug candidates , while amino derivatives form hydrochloride salts for controlled-release formulations .

- Steric and Strain Effects:

The cyclobutane ring’s inherent strain (≈25 kcal/mol ring strain) amplifies reactivity. Methyl 3-methylenecyclobutanecarboxylate’s exocyclic alkene participates in strain-driven cycloadditions, useful in polymer chemistry .

Stability and Hazards

- Stability: Most derivatives are stable under dry, cool storage (2–8°C) . However, 3-oxo and amino analogs may degrade under acidic/basic conditions or oxidize upon prolonged exposure to air .

- Toxicity: Amino-substituted derivatives (e.g., Methyl 3-aminocyclopentanecarboxylate) exhibit acute oral toxicity (Category 4) and skin irritation (Category 2), necessitating handling under fume hoods .

Biological Activity

Methyl 3-acetylcyclobutanecarboxylate is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis Pathways

This compound can be synthesized through various methods, including cyclization reactions and acylation processes. The following table summarizes key synthetic routes:

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Cyclization of 1,3-diketones | Involves the cyclization of diketones with carboxylic acids to form cyclobutane rings | 60-80 |

| Acylation of cyclobutane derivatives | Acylation with acetic anhydride or acetyl chloride to introduce the acetyl group | 70-90 |

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antitumor Activity : Studies indicate that this compound has low toxicity and can inhibit tumor growth. It acts as a selective antagonist of N-methyl-D-aspartic acid (NMDA) receptors, which are implicated in various neurological conditions and cancer progression .

- Neurotropic Effects : Research has shown that derivatives of cyclobutane compounds can exhibit neurotropic activity, suggesting potential applications in treating neurodegenerative diseases .

- Antimicrobial Properties : Some studies have highlighted the antimicrobial effects of similar compounds within the cyclobutane series, indicating that this compound may also possess these properties .

The mechanisms through which this compound exerts its biological effects include:

- NMDA Receptor Modulation : By acting as an antagonist at NMDA receptors, this compound may influence excitatory neurotransmission and provide neuroprotective effects .

- Inhibition of Tumor Growth : The compound's ability to inhibit tumor cell proliferation suggests involvement in pathways related to cell cycle regulation and apoptosis .

Case Studies and Research Findings

-

Antitumor Efficacy :

A study conducted on various cyclobutane derivatives demonstrated that this compound significantly inhibited the growth of specific tumor cell lines at concentrations as low as . This finding supports its potential use in cancer therapy . -

Neuroprotective Effects :

In a model studying neurodegeneration, this compound was found to reduce neuronal death induced by excitotoxicity. This effect was attributed to its NMDA receptor antagonism, highlighting its therapeutic potential for conditions like Alzheimer's disease . -

Antimicrobial Activity :

Preliminary tests revealed that this compound exhibited significant antimicrobial activity against several bacterial strains. This suggests possible applications in developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.